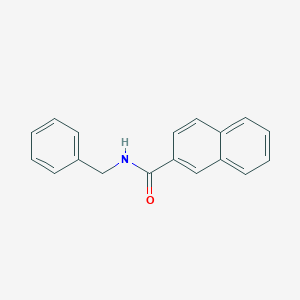

N-benzyl-2-naphthamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H15NO |

|---|---|

Molecular Weight |

261.3 g/mol |

IUPAC Name |

N-benzylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C18H15NO/c20-18(19-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2,(H,19,20) |

InChI Key |

DKPOPWSPIGABJL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of N Benzyl 2 Naphthamide

Established Synthetic Pathways for N-Benzyl-2-naphthamide

Amidation Reactions via Carboxylic Acid Coupling Strategies

The most direct method for synthesizing this compound is through the amidation of 2-naphthoic acid with benzylamine (B48309). This transformation typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Common coupling reagents used for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC. This intermediate can then be attacked by HOBt to form an active HOBt ester. The amine, facilitated by DMAP acting as an acyl transfer agent, then displaces the HOBt group to form the final amide product. nih.gov

Alternative coupling systems, such as triphenylphosphine (B44618) (PPh₃) and iodine (I₂), have also been shown to be effective for similar amide bond formations. rsc.org In this method, the reagents are believed to form a reactive phosphonium (B103445) iodide species that activates the carboxylic acid for subsequent amidation. rsc.org Boric acid has also been explored as a mild and effective catalyst for direct amidation reactions, forming an ester or complex with hydroxyl functionalities to enhance the reaction's activity. orgsyn.org One documented procedure specifically describes the preparation of this compound by reacting 2-naphthoic acid with benzylamine. worktribe.com

| Coupling System | Reagents | Key Intermediate | Ref. |

| Carbodiimide | EDC, HOBt, DMAP | O-acylisourea / HOBt ester | nih.gov |

| Phosphine-Halogen | PPh₃, I₂ | Phosphonium iodide species | rsc.org |

| Acid Catalyst | Boric Acid | Boric ester complex | orgsyn.org |

Microwave-Assisted Synthesis Techniques for Naphthamide Derivatives

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of naphthamide derivatives. rsc.org This technique offers significant advantages, such as reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov

A notable application is the microwave-assisted synthesis of novel N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide (B1196476) derivatives. nih.gov In these multi-step syntheses, microwave energy is employed to efficiently drive key reactions. researchgate.netnih.gov For instance, the Stobbe condensation, a crucial step in building the naphthalene (B1677914) core, is effectively carried out using microwave assistance. nih.gov The use of microwave irradiation can dramatically shorten reaction times from hours to minutes. For example, a reaction of ethyl 2-propylquinoline-4-carboxylate with hydrazine (B178648) hydrate (B1144303) to form a key intermediate was completed in 3 minutes under microwave conditions, compared to much longer times with conventional heating. arabjchem.org Similarly, the final condensation step to form N'-benzylidene-2-propylquinoline-4-carbohydrazide from its precursor and benzaldehyde (B42025) was achieved in just 1 minute. arabjchem.org

Another study details a three-step process to create N-benzylamide non-steroidal anti-inflammatory drug (NSAID) conjugates, where the final step is a microwave-assisted bimolecular nucleophilic substitution. nih.gov This approach successfully suppressed a competing elimination reaction, highlighting the selectivity that can be achieved with microwave heating. nih.gov

| Reaction Type | Key Advantage | Example Application | Ref. |

| Stobbe Condensation | Time Reduction | Synthesis of (dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid derivatives | nih.gov |

| Nucleophilic Substitution | Improved Selectivity | Synthesis of N-benzylamide NSAID conjugates | nih.gov |

| Hydrazide Formation | Time Reduction | Synthesis of 2-propylquinoline-4-carbohydrazide | arabjchem.org |

| Condensation | Time Reduction | Synthesis of N'-benzylidene-2-propylquinoline-4-carbohydrazide | arabjchem.org |

Anionic Cyclisation Approaches Utilizing Naphthamide Precursors

Anionic cyclisation represents a sophisticated strategy for constructing polycyclic systems from naphthamide precursors. This method involves the generation of a carbanion which then attacks an aromatic ring within the same molecule to form a new ring.

A key example is the anionic cyclisation of N-tert-butyl-N-benzyl-1-naphthamide. rsc.org When treated with a strong base like butyllithium (B86547) (BuLi) in the presence of hexamethylphosphoramide (B148902) (HMPA), the benzylic position is deprotonated. The resulting anion undergoes an intramolecular cyclisation onto the naphthalene ring system to form a tricyclic enolate. This intermediate can then be trapped by various electrophiles, leading to the diastereoselective formation of substituted 2,3,3a,9b-tetrahydro-1H-benzo[e]isoindol-1-ones. rsc.org This reaction is a significant example of an anionic cyclisation onto an aromatic ring. rsc.org While this specific example uses a 1-naphthamide (B1198061), the underlying principle of activating a benzylic position on an N-benzyl naphthamide for intramolecular cyclisation is a powerful synthetic tool. rsc.orgresearchgate.net

The success of such cyclisations often depends on the choice of base and additives, which can influence the stability and reactivity of the anionic intermediate. rsc.orgharvard.edu

Multi-Step Synthetic Sequences from Aromatic Aldehyde Derivatives

This compound analogues can be constructed through elaborate multi-step synthetic sequences that begin with simple aromatic aldehydes. These pathways build the complex naphthamide scaffold piece by piece.

One such pathway starts with substituted dimethoxybenzaldehyde derivatives. researchgate.netnih.gov The synthesis involves four main steps:

Stobbe Condensation: The initial aromatic aldehyde undergoes a microwave-assisted Stobbe condensation with diethyl succinate (B1194679) using potassium tert-butoxide. This step forms a (dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid derivative. nih.gov

Cyclisation: The product from the first step is then cyclized using sodium acetate (B1210297) and acetic anhydride (B1165640) to form the naphthalene ring system, specifically a 4-acetoxy-naphthoate derivative. researchgate.net

Hydrolysis: The acetate and ester groups are subsequently hydrolyzed to yield a 4-hydroxy-2-naphthoic acid. researchgate.net

Amidation: Finally, the naphthoic acid is coupled with a substituted benzylamine (or another amine) to produce the target N-substituted-2-naphthamide derivative. researchgate.netnih.gov

This multi-step approach demonstrates how the core naphthyl structure can be systematically assembled from an aromatic aldehyde, with the final amidation step installing the N-benzyl group. researchgate.netnih.gov Aromatic aldehydes are versatile starting materials in organic synthesis and are used in numerous applications, including as precursors for pharmaceuticals. nih.govrsc.org

| Step | Reaction Name/Type | Reagents | Intermediate/Product | Ref. |

| 1 | Stobbe Condensation | Diethyl succinate, t-BuOK, MW | (Dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid | nih.gov |

| 2 | Cyclisation | NaOAc, Ac₂O | 4-Acetoxy-naphthoate derivative | researchgate.net |

| 3 | Hydrolysis | Base/Acid | 4-Hydroxy-2-naphthoic acid | researchgate.net |

| 4 | Amidation | Substituted benzylamine, coupling agents | N-Substituted-4-hydroxy-2-naphthamide | researchgate.netnih.gov |

Derivatization Strategies for this compound Analogues

Building upon the core structure of this compound, various derivatization strategies can be employed to synthesize analogues with modified properties. These strategies often focus on altering the substitution patterns on the nitrogen atom.

N-Substitution Patterns and Their Synthetic Elucidation

The properties of naphthamides can be finely tuned by varying the substituent attached to the amide nitrogen. The synthesis of libraries of N-substituted analogues is a common strategy in medicinal chemistry.

Research has demonstrated the synthesis of a series of N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives. nih.gov These compounds were prepared from a common 4-hydroxy-2-naphthoic acid intermediate, which was then coupled with a panel of different primary amines. researchgate.net For example, using 4-methylbenzylamine (B130917) yielded the corresponding N-(4-methylbenzyl)-4-hydroxy-2-naphthamide derivative. nih.govacs.org This modular approach allows for the systematic exploration of how different N-substituents influence the molecule's characteristics. The structures of these analogues are typically confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov

The process of benzylation itself, which involves attaching a benzyl (B1604629) group to a nitrogen atom, is a fundamental derivatization technique used to modify molecules, for instance, to improve their analytical detection profiles in GC-MS analysis. nih.govosti.gov

| N-Substituent | Starting Amine | Resulting Naphthamide Derivative | Ref. |

| 4-Methylbenzyl | 4-Methylbenzylamine | 4-Hydroxy-6,8-dimethoxy-N-(4-methylbenzyl)-2-naphthamide | nih.gov |

| 3-Morpholinopropyl | N-(3-Aminopropyl)morpholine | 4-Hydroxy-6,8-dimethoxy-N-(3-morpholinopropyl)-2-naphthamide | nih.gov |

| 4-Methylbenzyl | 4-Methylbenzylamine | 4-Hydroxy-5,7-dimethoxy-N-(4-methylbenzyl)-2-naphthamide | acs.org |

Regioselective Introduction of Substituents on the Naphthalene Ring

The functionalization of the naphthalene nucleus in this compound is governed by the inherent electronic properties of the bicyclic aromatic system and the influence of the amide directing group. While classical electrophilic aromatic substitution on naphthalene can be complex to control, modern methods leverage directing groups for precise regioselectivity. researchgate.netresearchgate.net

The amide functionality in naphthamides can serve as a powerful directing group in C–H activation and functionalization reactions. researchgate.netnih.gov A key strategy is the directed ortho-metalation (DoM), where the amide's heteroatoms coordinate to an organolithium reagent, facilitating deprotonation at the nearest ortho position (C1 or C3). wikipedia.org This generates a stabilized aryllithium intermediate that can react with various electrophiles, allowing for the specific introduction of substituents at a position that might not be favored under standard electrophilic conditions. wikipedia.org

For N-substituted 2-naphthamides, the amide group can direct functionalization to either the C1 or C3 position. However, studies on the closely related N,N-diethyl-2-naphthamide have shown that palladium-catalyzed C-H functionalization, such as alkylation, can exhibit moderate selectivity for the more remote C6 position. This preference is less pronounced than in the corresponding 1-naphthamide isomer, where the directing group is closer to the reaction site, suggesting that the distance and geometry of the transition state are critical factors.

Table 1: Regioselectivity in Pd-Catalyzed C-H Functionalization of Naphthamides

| Substrate | Ligand | Product Position | Selectivity |

| N,N-Diethyl-2-naphthamide | L2 | C6 | 70% |

| N,N-Diethyl-2-naphthamide | L1 | C6 | 57% |

| N,N-Diethyl-1-naphthamide | L2 | C8 | >95% |

Further research has demonstrated the regioselective alkoxylation and arylation of related systems like N-tosyl-2-naphthamide, expanding the toolkit for creating diverse substitution patterns on the 2-naphthamide scaffold. researchgate.net These directed functionalization strategies are crucial for building complex molecules where the precise placement of substituents is essential for their intended properties.

Synthesis of Fused Heterocyclic Naphthamide Systems

The this compound framework can serve as a scaffold for the construction of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations where the naphthyl ring and parts of the amide substituent are incorporated into a new ring system.

A prominent example is the synthesis of naphthamide-containing benzoxazoles. In one reported pathway, a 2-naphthamide moiety is coupled with a substituted aniline (B41778) that is part of a benzoxazole (B165842) precursor, ultimately yielding complex structures like N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)-2-naphthamide. nih.gov This multi-step synthesis involves the initial formation of the benzoxazole core, followed by coupling to the naphthamide unit. wikipedia.orgnih.gov

Table 2: Characterization Data for a Fused Heterocyclic Naphthamide Derivative nih.gov

| Compound Name | Yield | Physical Appearance | Melting Point (°C) |

| N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)-2-naphthamide | 37.8% | Pink solid | 182.4–182.9 |

Another powerful strategy for forming fused rings is dearomatizing cyclization. While extensively studied for 1-naphthamides, the principles are relevant to 2-naphthamide systems. This method involves the lithiation of the N-benzyl group and subsequent intramolecular nucleophilic attack onto the naphthalene ring, forming a new, non-aromatic fused ring. researchgate.netdntb.gov.ua Such reactions can create polycyclic structures with high stereocontrol. researchgate.net

Conversely, attempts to create fused systems are not always successful and depend heavily on the reaction conditions and the specific substrate. For instance, a palladium-catalyzed C–H activation/annulation reaction that effectively synthesizes isoquinolinones from N-methoxybenzamides was reported to fail when N-methoxy-2-naphthamide was used as the substrate, highlighting the unique reactivity of the naphthalene core. mdpi.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is critical for optimizing synthetic routes and controlling product outcomes. For this compound, this involves examining the formation of the amide bond itself and the subsequent transformations it can undergo.

Exploration of Reaction Intermediates and Transition State Architectures

The formation of the amide bond in this compound from 2-naphthoic acid and benzylamine does not typically occur spontaneously; it requires activation of the carboxylic acid. researchgate.net This is commonly achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium salts (e.g., BOP reagent). researchgate.netluxembourg-bio.com

The general mechanism proceeds through several key intermediates. First, the carboxylic acid attacks the coupling reagent to form a highly reactive activated species. luxembourg-bio.com In the case of DCC, this is an O-acylurea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine (benzylamine). The reaction proceeds through a tetrahedral transition state where the amine nitrogen is bonded to the carbonyl carbon. pnas.orgmdpi.com The collapse of this tetrahedral intermediate expels the activated leaving group (dicyclohexylurea, in the case of DCC), yielding the stable amide bond. luxembourg-bio.com Additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often used to intercept the O-acylurea and form a less reactive but more selective HOBt-active ester, which minimizes side reactions and potential racemization if chiral centers are present. luxembourg-bio.com

In related reactions involving lithiated naphthamides, other intermediates become important. For example, in dearomatizing cyclization reactions, the initial product formed after the intramolecular attack is a resonance-stabilized extended enolate. researchgate.net The geometry and stability of these anionic intermediates are crucial in determining the reaction's outcome and stereoselectivity. researchgate.net

Stereochemical Control and Diastereoselectivity in Naphthamide Synthesis

When the this compound structure incorporates chiral elements, controlling the stereochemical outcome of its synthesis and subsequent reactions is paramount. Diastereoselectivity is often achieved by employing chiral auxiliaries, which are chiral groups temporarily incorporated into the molecule to direct the formation of new stereocenters. osi.lv

A powerful strategy involves attaching a chiral auxiliary to the amide nitrogen. For example, using a phenylglycinol-derived chiral auxiliary on a naphthamide allows for highly diastereoselective reactions. researchgate.netdntb.gov.ua In one such system involving 1-naphthamides, a dearomatising cyclisation was achieved by treating the substrate with t-BuLi. The chiral auxiliary directed the intramolecular cyclization to produce a new pyrrolidinone ring with three new stereogenic centers in a highly controlled fashion. researchgate.net The stereochemical outcome is dictated by the stable conformation of the lithiated intermediate, which is influenced by the steric and electronic properties of the auxiliary.

Table 3: Example of Auxiliary-Controlled Diastereoselective Cyclization researchgate.net

| Substrate | Reagent | Reaction Type | Key Outcome |

| 1-Naphthamide of N-benzylphenylglycinol | t-BuLi, HMPA | Dearomatizing Cyclization | Formation of a new pyrrolidinone ring with three new stereogenic centers of defined absolute stereochemistry. |

This principle of substrate-controlled diastereoselectivity allows for the asymmetric synthesis of complex, enantiomerically pure molecules starting from achiral or racemic precursors. researchgate.net The ability to establish stereocenters and even axial chirality, as seen in studies on atropisomeric naphthamides, showcases the sophisticated level of stereochemical control achievable in naphthamide chemistry. claydenchemistry.net

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of N-benzyl-2-naphthamide, offering a detailed view of the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) NMR Analysis for Structural Confirmation of this compound

Proton (¹H) NMR spectroscopy provides definitive confirmation of the this compound structure by detailing the chemical environment of each proton. The spectrum is characterized by distinct signals corresponding to the naphthyl, benzyl (B1604629), and amide protons.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the naphthyl and benzyl groups resonate in the downfield region, generally between 7.2 and 8.5 ppm. The benzylic protons (CH₂) adjacent to the nitrogen atom typically appear as a doublet around 4.6-4.7 ppm, a result of coupling with the amide proton. The amide (NH) proton itself usually presents as a triplet in the range of 6.5 ppm. For instance, in one study, the ¹H NMR spectrum in CDCl₃ showed the benzylic protons as a doublet at 4.68 ppm and the amide proton as a broad singlet at 6.53 ppm. rsc.org The protons of the naphthyl group exhibit a complex multiplet pattern due to their varied electronic environments.

Table 1: Representative ¹H NMR Spectral Data for N-benzyl-1-naphthamide in CDCl₃ rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.34 | m | Naphthyl-H |

| 7.90 | d, J = 8.4 Hz | Naphthyl-H |

| 7.88 – 7.85 | m | Naphthyl-H |

| 7.58 -7.52 | m | Naphthyl-H |

| 7.41 – 7.36 | m | Phenyl-H |

| 7.33 – 7.30 | m | Naphthyl-H |

| 6.53 | s | NH |

| 4.68 | d, J = 6.0 Hz | CH₂ |

Carbon-13 (¹³C) NMR for this compound Skeletal Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The spectrum reveals distinct signals for each carbon atom, including the carbonyl carbon, the aromatic carbons of the naphthyl and benzyl moieties, and the benzylic carbon.

The carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing significantly downfield in the range of 167-170 ppm. rsc.org The aromatic carbons of the naphthyl and benzyl rings resonate between approximately 120 and 140 ppm. The benzylic carbon (CH₂) signal is found further upfield, generally around 44 ppm. rsc.org For example, the ¹³C NMR spectrum of N-benzyl-1-naphthamide in CDCl₃ showed the carbonyl carbon at 169.52 ppm and the benzylic carbon at 44.12 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for N-benzyl-1-naphthamide in CDCl₃ rsc.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 169.52 | C=O |

| 138.25 | Aromatic C |

| 134.35 | Aromatic C |

| 133.76 | Aromatic C |

| 130.75 | Aromatic C |

| 130.26 | Aromatic C |

| 128.89 | Aromatic C (2C) |

| 128.39 | Aromatic C |

| 127.94 | Aromatic C (2C) |

| 127.68 | Aromatic C |

| 127.21 | Aromatic C |

| 126.51 | Aromatic C |

| 125.53 | Aromatic C |

| 125.05 | Aromatic C |

| 124.76 | Aromatic C |

| 44.12 | CH₂ |

Two-Dimensional NMR Techniques (e.g., HSQC-DEPT, HMBC-DEPT) in Naphthamide Research

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules like naphthamide derivatives. scielo.bremerypharma.comcolumbia.edu

HSQC-DEPT (Distortionless Enhancement by Polarization Transfer): This experiment correlates proton signals with their directly attached carbon atoms. emerypharma.comcolumbia.edu It is invaluable for confirming the assignments made in the 1D ¹H and ¹³C NMR spectra. For instance, an HSQC spectrum would show a direct correlation between the benzylic protons and the benzylic carbon of this compound. emerypharma.com Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC-DEPT: This technique reveals long-range correlations between protons and carbons, typically over two to four bonds. scielo.brcolumbia.edu This is crucial for piecing together the molecular structure by identifying connectivities between different functional groups. For example, an HMBC spectrum could show a correlation from the benzylic protons to the carbonyl carbon and to carbons within the benzyl ring, confirming the N-benzyl fragment and its connection to the naphthoyl group. youtube.com

These 2D NMR methods are instrumental in the structural elucidation of novel or substituted this compound analogues. scielo.br

Conformational Dynamics of this compound Analogues via NMR

NMR spectroscopy is also a dynamic tool used to study the conformational behavior of molecules in solution, such as restricted rotation around the amide C-N bond in this compound analogues. scielo.brunibas.it Due to the partial double bond character of the amide linkage, rotation can be slow on the NMR timescale, leading to the observation of distinct sets of signals for different conformers (rotamers). scielo.br

Variable-temperature NMR studies can be employed to investigate these dynamic processes. As the temperature is increased, the rate of rotation increases, causing the distinct signals of the conformers to broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes at different temperatures, the energy barrier to rotation can be determined. unibas.it This type of analysis provides valuable information about the flexibility and preferred conformations of this compound and its derivatives in solution.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. rsc.orgworktribe.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. rsc.org For this compound (C₁₈H₁₅NO), the calculated mass of the protonated molecule [M+H]⁺ is 262.1232. Experimental HRMS data for a related compound, N-benzyl-1-naphthamide, found the [M+H]⁺ ion at m/z 262.1236, confirming its elemental composition. rsc.org

Electron impact (EI) ionization, a "hard" ionization technique, causes the molecule to fragment in a reproducible manner. acdlabs.com The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the naphthyl ring, leading to a naphthoyl cation (m/z 155) or a benzyl isocyanate radical cation.

McLafferty Rearrangement: While less common for this specific structure, it can occur in related amides. libretexts.org

Cleavage of the benzyl group: Loss of the benzyl group can lead to a tropylium (B1234903) ion (m/z 91), a common fragment for benzyl-containing compounds. libretexts.org

Soft ionization techniques like electrospray ionization (ESI) typically result in less fragmentation and a prominent molecular ion peak, which is useful for confirming the molecular weight. acdlabs.com The fragmentation patterns of related 2-benzylbenzimidazole derivatives under electron-activated dissociation (EAD) have been studied, revealing characteristic losses of the alkyl amino and benzyl side chains. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the functional groups within this compound, providing a characteristic spectrum that confirms their presence. worktribe.comtandfonline.comtandfonline.com Each functional group absorbs infrared radiation at a specific frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending). libretexts.org

Key vibrational modes for this compound include:

N-H Stretch: The amide N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. libretexts.org

C=O Stretch (Amide I band): This is a strong, characteristic absorption for the carbonyl group of the amide, usually found between 1630 and 1680 cm⁻¹. The exact position can be influenced by hydrogen bonding.

N-H Bend (Amide II band): This vibration, coupled with C-N stretching, occurs in the range of 1510-1570 cm⁻¹.

Aromatic C-H Stretch: These signals are typically observed just above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the naphthyl and benzyl rings appear as a series of peaks between 1450 and 1600 cm⁻¹. researchgate.net

CH₂ Vibrations: The methylene (B1212753) group exhibits symmetric and asymmetric stretching vibrations around 2850 and 2925 cm⁻¹, respectively. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3300 - 3500 |

| C-H Stretch | Aromatic | > 3000 |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 |

| N-H Bend (Amide II) | Amide | 1510 - 1570 |

| C=C Stretch | Aromatic | 1450 - 1600 |

X-ray Crystallography of this compound and Derivatives

X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their crystalline state. This method provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it reveals how molecules are arranged relative to one another in the crystal lattice, offering critical insights into the intermolecular forces that govern the solid-state architecture. For this compound and its derivatives, crystallographic studies are crucial for understanding their structural properties and how these relate to their behavior.

Single Crystal X-ray Diffraction for Definitive Molecular Geometry

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of crystalline solids. snu.edu.incnr.it The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. cnr.it This pattern provides the electron density map of the molecule, from which the positions of individual atoms can be resolved, yielding a definitive three-dimensional model of the molecular geometry. vensel.orgresearchgate.net

While a comprehensive crystallographic study for the parent this compound is not widely documented, extensive research has been conducted on its derivatives, providing a clear picture of the structural characteristics of this class of compounds. For instance, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, a complex derivative, has been fully elucidated. The study revealed that this compound crystallizes in the monoclinic P21/n space group with four molecules in the unit cell. vensel.orgresearchgate.net The precise cell parameters obtained from the diffraction data are detailed in the table below. Such data is fundamental for defining the exact spatial dimensions of the molecule and its repeating unit within the crystal. vensel.org

| Crystallographic Parameter | Value for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.5657(5) |

| b (Å) | 9.3203(5) |

| c (Å) | 18.2134(10) |

| α (°) | 90 |

| β (°) | 91.540(4) |

| γ (°) | 90 |

| Volume (ų) | 1453.01 |

| Z (Molecules per unit cell) | 4 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 293 |

| This table presents the single crystal X-ray diffraction data for a derivative of this compound, showcasing the precise parameters that define its molecular and crystal structure. vensel.org |

Studies on other related structures, such as N-(substituted phenyl)-2-naphthamides, further confirm the utility of SCXRD in establishing their detailed molecular conformations. researchgate.net The analysis of these structures consistently reveals the non-planar arrangement between the naphthyl ring and the amide-linked benzyl or phenyl group.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com These include strong hydrogen bonds as well as weaker forces like C–H···π, π–π stacking, and van der Waals interactions. The analysis of these interactions is essential for understanding the stability and physical properties of the crystalline material. researchgate.netmdpi.com A simple and robust method for identifying these packing motifs involves the use of Hirshfeld surfaces and fingerprint plot analysis. rsc.org

In the crystal structures of aromatic amides like this compound derivatives, several packing motifs are commonly observed. These can include herringbone, sandwich, and layered (β or γ) arrangements. researchgate.net For example, in the related compound benzyl 2-naphthyl ether, molecules are linked into a herringbone arrangement primarily through C–H···π interactions.

Hydrogen Bonding Networks within Crystalline this compound Structures

Hydrogen bonds are among the most critical directional forces controlling the self-assembly of molecules in the crystalline state. irb.hr In this compound and its derivatives, the amide functional group (–CONH–) provides both a hydrogen bond donor (the N–H group) and an acceptor (the C=O group), making it a key player in forming robust hydrogen-bonding networks.

A common and recurring feature in the crystal packing of N-substituted 2-naphthamides is the presence of a strong intermolecular N–H···O hydrogen bond. researchgate.net This interaction typically links molecules into chains or dimers. For example, in a series of N-(substituted phenyl)-2-naphthamides, the N–H···O hydrogen bond was found to be the primary interaction governing the initial stages of crystallization. researchgate.net

Computational Chemistry and in Silico Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the properties of molecular systems. By approximating the electron density of a molecule, DFT can accurately compute its geometric, electronic, and vibrational characteristics.

The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its properties and reactivity. DFT calculations are employed to find the most stable conformation of N-benzyl-2-naphthamide by minimizing its energy. This process, known as geometry optimization, involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy structure is identified. nih.govtau.ac.il

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can exist due to rotation around single bonds. scielo.br For this compound, key rotations occur around the amide bond and the bonds connecting the benzyl (B1604629) and naphthyl groups to the amide linkage. By mapping the potential energy surface as a function of these rotations, researchers can identify the most stable conformers and the energy barriers between them. tau.ac.il These studies reveal the preferred orientation of the benzyl and naphthyl rings relative to the amide plane, which is crucial for understanding its interactions with biological targets.

Table 1: Representative Optimized Geometrical Parameters of an Amide System (Illustrative) Note: This table provides a general representation of the types of data obtained from DFT geometry optimization and is not specific to this compound due to the lack of publicly available, specific numerical data for this exact molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.35 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-H | ~120° |

| Dihedral Angle | H-N-C=O | ~180° (trans) |

The electronic behavior of this compound is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, stability, and electronic transitions. researchgate.netnih.gov

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited electronically. nih.gov DFT calculations can precisely determine the energies of these frontier orbitals and visualize their spatial distribution. researchgate.net For this compound, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed across the conjugated system, including the amide group and the benzyl ring. Understanding the contributions of different atomic orbitals to the HOMO and LUMO helps in predicting how the molecule will interact with other chemical species. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data Note: The values presented are for illustrative purposes to demonstrate the type of data generated from DFT calculations and are not the exact values for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.deresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. icm.edu.pl

In this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen of the amide group, highlighting its role as a hydrogen bond acceptor. nih.gov The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings due to the π-electron clouds. The hydrogen atom attached to the amide nitrogen would show a positive potential, indicating its potential to act as a hydrogen bond donor. This detailed charge distribution information is crucial for understanding intermolecular interactions. icm.edu.pl

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. worktribe.comcore.ac.uk These calculated frequencies can be directly correlated with experimental infrared (IR) and Raman spectra, serving as a powerful tool for structural confirmation and spectral assignment. tau.ac.il

By calculating the vibrational modes of this compound, specific peaks in its experimental IR spectrum can be assigned to particular functional groups. For instance, the characteristic C=O stretching frequency of the amide group, the N-H stretching and bending vibrations, and the various C-H and C-C stretching modes of the aromatic rings can be identified. nih.gov The agreement between the calculated and experimental spectra provides strong evidence for the optimized geometry of the molecule. tau.ac.il

The flexibility of this compound is largely determined by the energy barriers to rotation around its single bonds. acs.orgwarwick.ac.uk DFT calculations can be used to determine these rotational barriers by calculating the energy of the molecule as a function of the dihedral angle of a specific bond. montana.edumdpi.com The energy difference between the most stable (staggered) conformation and the least stable (eclipsed) conformation represents the rotational barrier.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. ekb.eg This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. bohrium.com

In a molecular docking study, the three-dimensional structure of the target protein is used as a receptor. The this compound molecule (the ligand) is then computationally "docked" into the active site of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. ekb.eg

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues in the active site of a target protein. bohrium.comnih.gov For instance, docking studies on related naphthamide derivatives have been used to understand their interactions with enzymes like dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Such in silico investigations can provide valuable hypotheses about the mechanism of action of this compound and guide the design of more potent analogs. researchgate.net

Prediction of Ligand-Receptor Binding Interactions for this compound Derivatives

The prediction of how a ligand, such as an this compound derivative, interacts with its biological target is a cornerstone of computational drug design. Molecular docking is a primary technique used for this purpose, predicting the preferred orientation of a molecule when bound to a receptor to form a stable complex.

Studies have utilized molecular docking simulations to explore the binding of novel this compound derivatives to various enzymes. nih.govbohrium.com For instance, a series of N-(4-substituted benzyl)-2-naphthamide derivatives were designed and their interactions with Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) were modeled to predict their potential as anticancer agents. nih.govacs.org The docking studies aimed to understand the potential drug-receptor interactions that could explain their observed biological activities. nih.gov Similarly, other research has focused on naphthamide derivatives as inhibitors of human monoamine oxidase A (MAO-A) and B (MAO-B), using molecular modeling to rationalize their potent and reversible inhibitory actions. bohrium.comresearchgate.net

Virtual screening techniques, which involve docking large libraries of compounds into a target's active site, have also been employed. One such study identified an N-naphthamide derivative, ZINC00677022 (N-(4- nih.govacs.orgoxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide), as a potential inhibitor of VEGFR-2, highlighting its favorable binding energy and interactions. bioinformation.net These predictive studies are crucial for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the discovery process.

Table 1: Predicted Binding Interactions for Naphthamide Derivatives

| Derivative Class/Compound | Target Receptor | Computational Method | Key Finding | Source |

|---|---|---|---|---|

| N-(4-substituted benzyl)-2-naphthamide derivatives | DHFR & VEGFR-2 | Molecular Docking | Predicted favorable binding affinities, suggesting potential as dual inhibitors for anticancer activity. | nih.govacs.org |

| Novel naphthamide hybrids (e.g., 2c, 2g) | Monoamine Oxidase (MAO-A, MAO-B) | Molecular Docking | Provided plausible interpretations for potent and selective inhibition of MAO isoforms. | bohrium.comresearchgate.net |

| N-(4- nih.govacs.orgoxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide | VEGFR-2 | Virtual Screening & Docking | Identified as a top-ranked molecule with a strong predicted binding energy (-3.62 kcal/mol). | bioinformation.net |

| N-benzyl pyridinium-curcumin derivatives | Acetylcholinesterase (AChE) | Molecular Docking | Showed significant inhibitory activities, with some derivatives having potency in the nanomolar range. | nih.gov |

Elucidation of Key Binding Site Residues and Interaction Modalities

Beyond predicting if a compound binds, computational studies elucidate how it binds. This involves identifying the specific amino acid residues within the receptor's active site that interact with the ligand and characterizing the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking).

For this compound derivatives targeting VEGFR-2, docking studies have revealed critical interactions. The reference inhibitor Sunitinib, for example, forms a key hydrogen bond with the backbone of Cys919. bioinformation.net The identified naphthamide derivative ZINC00677022 was also predicted to form a hydrogen bond within the active site, contributing to its binding stability. bioinformation.net In studies of naphthamides targeting monoamine oxidase (MAO), molecular docking simulations have been instrumental in understanding the binding modes. bohrium.comresearchgate.net The models show how the naphthamide core and its substituents fit into the hydrophobic active site cavity of the enzyme, interacting with key residues that determine potency and selectivity for MAO-A versus MAO-B. bohrium.com

Similarly, in the context of Butyrylcholinesterase (BChE) inhibition, computational models of naphthamide compounds have identified crucial interactions with residues such as Trp82 and His438, which are part of the enzyme's catalytic and peripheral anionic sites. semanticscholar.org The ability to pinpoint these specific molecular contacts provides a rational basis for designing new derivatives with improved affinity and selectivity.

Table 2: Key Binding Site Interactions for Naphthamide Derivatives

| Target Receptor | Interacting Residues | Interaction Type | Compound Class | Source |

|---|---|---|---|---|

| VEGFR-2 | Cys919 | Hydrogen Bond | N-naphthamide derivatives | bioinformation.net |

| Butyrylcholinesterase (BChE) | Trp82, His438 | Hydrophobic, Pi-Pi Stacking | Naphthamide inhibitors | semanticscholar.org |

| Monoamine Oxidase (MAO) | Residues within hydrophobic cavity | Hydrophobic Interactions | Naphthamide hybrids | bohrium.com |

| Dihydrofolate Reductase (DHFR) | Not specified | Hydrogen Bonds, Hydrophobic Interactions | N-(4-substituted benzyl)-2-naphthamide derivatives | nih.gov |

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological effect. Computational approaches, particularly Quantitative Structure-Activity Relationships (QSAR), are powerful tools for systematically exploring these connections.

Quantitative Structure-Activity Relationships (QSAR) for Naphthamide Scaffolds

QSAR models use statistical and machine learning methods to create a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their measured biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that enhance or diminish activity.

For scaffolds related to naphthamides, QSAR studies have been successfully applied. Research on antimalarial agents targeting Plasmodium falciparum has utilized QSAR modeling to understand the structural requirements for inhibiting dihydroorotate (B8406146) dehydrogenase, with naphthamide derivatives being among the studied scaffolds. researchgate.net These models can help accelerate the discovery of new antimalarial drugs by predicting the efficacy of novel compounds based on their chemical structure. researchgate.net Other studies have used QSAR to model the antimicrobial activity of various compounds, including those with a naphthamide core, demonstrating the broad applicability of this technique. researchgate.netnih.gov The constructed QSAR models can reveal important chemical features governing biological activities and guide the design of more potent agents. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of a docked pose, reveal conformational changes in the protein and ligand, and provide a more accurate estimation of binding free energy. semanticscholar.orgmicrobiologyresearch.org

MD simulations have been used to study the complexes of naphthamide derivatives with their target enzymes. For instance, simulations of a BChE-naphthamide complex were performed to confirm the stability of the binding mode predicted by docking. semanticscholar.org The results indicated that the binding was energetically stable over the course of the simulation. semanticscholar.org Such studies often involve calculating the Root Mean Square Deviation (RMSD) to track the stability of the complex. researchgate.net

Furthermore, MD simulations, often combined with methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM-PBSA), can calculate the binding free energy of a complex, offering a more rigorous prediction of affinity than docking scores alone. semanticscholar.org In the study of BChE inhibitors, the total binding free energy for a naphthamide derivative was calculated to be -48.23 ± 6.08 kcal/mol, indicating a very stable complex. semanticscholar.org These dynamic simulations are crucial for validating docking results and understanding the nuanced, time-dependent interactions that govern molecular recognition. microbiologyresearch.orgmdpi.com

Table 3: Molecular Dynamics Simulation Studies of Naphthamide-like Complexes

| System Studied | Simulation Time | Method | Key Finding | Source |

|---|---|---|---|---|

| BChE-Naphthamide Complex | Not Specified | MD Simulation, MM-PBSA | Confirmed stable binding pose and calculated a total binding free energy of -48.23 kcal/mol. | semanticscholar.org |

| Naphthohydrazide Complex | 400 ns | MD Simulation | Examined intermolecular conformational binding and interactions, showing stable RMSD values. | researchgate.net |

| AcrB-Naphthamide Complex | Not Specified | MD Simulation, Free Energy Calculations | Used to rationalize the propensity of congeneric compounds as good or poor substrates. | microbiologyresearch.org |

Investigation of Biochemical Mechanisms and Molecular Targets Pre Clinical, in Vitro

Enzyme Inhibition Studies of N-Benzyl-2-naphthamide Derivatives

Dihydrofolate Reductase (DHFR) Inhibition

This compound derivatives have been identified as potential inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of nucleic acids and amino acids. nih.govresearchgate.netvietnamjournal.ru Inhibition of DHFR disrupts these essential cellular processes, leading to cell death, which makes it a significant target in the development of anticancer and antimicrobial agents. nih.govresearchgate.netd-nb.info

In a study focused on newly synthesized N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide (B1196476) derivatives, several compounds demonstrated notable inhibitory activity against DHFR. nih.govacs.org For instance, compounds 5b (N-(4-methylbenzyl)-4-hydroxy-5,7-dimethoxy-2-naphthamide) and 8b (N-(4-chlorobenzyl)-4-hydroxy-6,8-dimethoxy-2-naphthamide) were evaluated for their DHFR inhibitory potential. nih.gov Molecular docking studies further supported these findings, indicating strong binding affinities of these derivatives within the active site of the DHFR enzyme. acs.org The rationale for designing these compounds stems from the fact that folate metabolism is a key target for developing new therapeutic agents against both bacterial diseases and cancer. researchgate.net

Table 1: DHFR Inhibition by this compound Derivatives

| Compound | Structure | DHFR Inhibitory Activity |

|---|---|---|

| 5b | N-(4-methylbenzyl)-4-hydroxy-5,7-dimethoxy-2-naphthamide | Active |

| 8b | N-(4-chlorobenzyl)-4-hydroxy-6,8-dimethoxy-2-naphthamide | Active |

Data sourced from in vitro assays and molecular docking studies. nih.govacs.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinase Inhibition

The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. acs.orgnih.gov Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. nih.govmdpi.comrsc.org Several this compound derivatives have been investigated as potent inhibitors of VEGFR-2 tyrosine kinase. nih.govnih.gov

The design of these naphthamide derivatives often incorporates structural features common to successful VEGFR-2 inhibitors, such as a planar naphthalene (B1677914) moiety and an amide group. nih.gov Research has shown that specific substitutions on the N-benzyl group and the naphthamide core can significantly influence inhibitory potency. For example, a series of novel naphthamides demonstrated potent inhibition of VEGFR-2, with compound 14c exhibiting an IC₅₀ value of 1.5 nM in enzymatic assays and 0.9 nM in HUVEC cellular proliferation assays. nih.gov This particular compound was also found to be a multi-targeted inhibitor, showing potency against VEGFR-1, PDGFR-β, and RET. nih.gov

Another study highlighted compounds 5b and 8b for their strong interactions with the VEGFR-2 receptor, with binding affinities of -9.5 and -9.8 Kcal/mol, respectively, as determined by in silico docking studies. acs.org These findings underscore the potential of the this compound scaffold in developing effective anti-angiogenic agents.

Table 2: VEGFR-2 Tyrosine Kinase Inhibition by this compound Derivatives

| Compound | IC₅₀ (nM) - Enzymatic Assay | IC₅₀ (nM) - HUVEC Proliferation | Other Kinases Inhibited |

|---|---|---|---|

| 14c | 1.5 | 0.9 | VEGFR-1, PDGFR-β, RET |

| Linifanib (1) | 4 | Not Reported | VEGFR-1 (3 nM), Flt-3 (4 nM), Kit (14 nM), PDGFR-β (66 nM) |

| Compound 2 | 0.5 | 8 | Not Reported |

Data represents mean values from multiple experiments. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition by Naphthamide Analogues

The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family that plays a crucial role in cell proliferation and survival. mdpi.com Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention. drugbank.comnih.gov While direct studies on this compound are limited in this context, research on analogous naphthamide structures provides valuable insights.

Naphthamide derivatives have been explored as potential EGFR tyrosine kinase inhibitors. researchgate.net The structural similarities between the ATP-binding sites of various kinases, including EGFR and VEGFR-2, suggest that inhibitors can be designed to target multiple receptors. Some multi-targeted kinase inhibitors that are effective against VEGFR-2 also show activity against EGFR. nih.gov The development of different generations of EGFR tyrosine kinase inhibitors (TKIs) has been a significant focus in cancer therapy, aiming to overcome resistance mutations such as T790M. mdpi.comnih.gov Although specific data for this compound is not available, the broader class of naphthamides represents a promising scaffold for the design of novel EGFR inhibitors. researchgate.net

Other Kinase Inhibition Profiles (e.g., p38α, FGFR-1)

Beyond DHFR and VEGFR-2, this compound derivatives and their analogues have been evaluated for their inhibitory activity against a panel of other protein kinases, revealing potential for multi-targeted therapy. nih.govsigmaaldrich.com

One area of interest is the inhibition of fibroblast growth factor receptors (FGFRs), a family of four receptor tyrosine kinases (FGFR1-4) involved in tumor formation and progression. nih.govmdpi.com Some multi-kinase inhibitors that target VEGFR-2 also exhibit activity against FGFRs. nih.govucl.ac.ukresearchgate.net For instance, the potent VEGFR-2 inhibitor Linifanib also inhibits other kinases, although specific data on its FGFR activity was not detailed in the provided context. nih.gov A study on coumarin (B35378) derivatives suggested that their antiproliferative activity could be mediated through the multi-kinase inhibition of p38α, VEGFR-2, and FGFR-1. researchgate.net

The p38α mitogen-activated protein kinase is another important target involved in inflammatory responses and cancer. The potential for naphthamide-based compounds to inhibit p38α, in addition to other kinases, highlights the versatility of this chemical scaffold.

Table 3: Multi-Kinase Inhibition Profile of Selected Inhibitors

| Inhibitor | Target Kinase | IC₅₀ / Kd (nM) |

|---|---|---|

| Linifanib | VEGFR-1 | 3 |

| Flt-3 | 4 | |

| Kit | 14 | |

| PDGFR-β | 66 | |

| FIIN-1 | FGFR1 | 9.2 (IC₅₀), 2.8 (Kd) |

| FGFR2 | 6.2 (IC₅₀), 6.9 (Kd) | |

| FGFR3 | 11.9 (IC₅₀), 5.4 (Kd) | |

| FGFR4 | 189 (IC₅₀), 120 (Kd) | |

| Blk | 381 (IC₅₀), 65 (Kd) | |

| Flt1 | 661 (IC₅₀), 32 (Kd) |

IC₅₀ and Kd values represent the concentration required for 50% inhibition and the dissociation constant, respectively. nih.govnih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govabq.org.br Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govresearcher.lifenih.gov

Several studies have investigated this compound derivatives and related structures as cholinesterase inhibitors. abq.org.brresearcher.lifebohrium.com A series of novel naphthamide derivatives were synthesized and evaluated, with some compounds showing potent and selective inhibition of monoamine oxidase (MAO) enzymes, which are also relevant in neurodegenerative diseases, as well as moderate cholinesterase inhibition. bohrium.com For example, compound 2c was the most potent inhibitor of MAO-A, while compound 2g was the most potent against MAO-B. bohrium.com

In another study, N-benzyl-2-(N-benzylamido)acetamide peptoids, which share structural similarities, were synthesized and found to be selective inhibitors of BChE. abq.org.br Specifically, compounds 5a and 5d demonstrated IC₅₀ values of 28 µM and 40 µM against BChE, respectively, and exhibited a competitive mode of inhibition. abq.org.br Furthermore, benzylpiperidinyl-linked methoxy-naphthamides have been reported as dual cholinesterase inhibitors. nih.gov

Table 4: Cholinesterase and MAO Inhibition by Naphthamide and Related Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| 2c | MAO-A | 0.294 | Competitive |

| 2g | MAO-B | 0.519 | Competitive |

| 5a | BChE | 28 | Competitive |

| 5d | BChE | 40 | Competitive |

| 8c1 | AChE | 0.61 | Noncompetitive |

| BChE | 2.04 | Mixed-type |

Data compiled from various in vitro enzymatic assays. abq.org.brnih.govbohrium.com

Receptor Binding Studies of this compound Analogues

Receptor binding studies are essential for understanding the affinity and selectivity of a compound for its molecular targets. For this compound analogues, these studies have primarily focused on receptors relevant to the central nervous system.

A series of 1- and 2-naphthamides with substituted piperidine (B6355638) moieties were synthesized and evaluated for their in vitro binding to dopamine (B1211576) D(2L), D(4.2), and serotonin (B10506) 5-HT(2A) receptors. nih.gov The results indicated that a benzyl (B1604629) group at the 1-position of the piperidine in the 2-naphthamide series was optimal for favorable interactions with D(4.2) and 5-HT(2A) receptors. nih.gov These compounds generally displayed selectivity for D(4.2) and 5-HT(2A) receptors over D(2L) receptors. nih.gov

In a different line of research, derivatives of coclaurine, which share a benzylisoquinoline scaffold, were investigated as ligands for neuronal nicotinic acetylcholine receptors (nAChRs). These studies, while not directly on this compound, provide insights into how benzyl-containing structures can interact with neuronal receptors. For instance, 7-O-Benzyl-N-methylcoclaurine (BBCM) showed high affinity and potency at α4β2, α4β4, and α7 nAChR subtypes, suggesting that lipophilicity at certain positions enhances potency.

Table 5: Receptor Binding Affinities (Ki, nM) of Substituted Piperidine Naphthamides

| Compound | D2L | D4.2 | 5-HT2A |

|---|---|---|---|

| 2-Naphthamide with N-benzyl piperidine | >10000 | 15 | 22 |

| 1-Naphthamide (B1198061) with N-phenylpropyl piperidine (7) | 1280 | 8.5 | 1000 |

Ki values represent the inhibitory constant, indicating the affinity of the compound for the receptor. nih.gov

Serotonin (5-HT2A/2C) Receptor Agonist Activity of Related Benzyl Phenethylamines

Modulation of Cellular Pathways by this compound Derivatives

Derivatives of this compound have demonstrated notable antiproliferative activity against various cancer cell lines in vitro. nih.govresearchgate.net Studies have been conducted to synthesize and evaluate novel N-(4-substituted benzyl)-2-naphthamide derivatives for their anticancer effects. nih.gov

One study found that certain dimethoxy-substituted this compound derivatives exhibited significant anticancer activity. nih.gov For example, compound 8b (a N-(4-chlorobenzyl)-2-naphthamide derivative) showed potent activity against the C26 colon carcinoma cell line. nih.gov Another derivative, compound 3e , exhibited promising antiproliferative effects against a panel of cancer cells, showing potent activity against leukemia (CCRF-CEM, RPMI-8226), lung (NCI-H522), and CNS (U251) cancer cell lines. researchgate.net The cytotoxic activity of compound 3e against the CCRF-CEM leukemia cell line was nearly half that of the standard chemotherapy drug doxorubicin. researchgate.net

Table 2: In Vitro Antiproliferative Activity of Select this compound Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) |

| 8b | C26 (Colon Carcinoma) | IC50 | 0.384 (VEGFR-2 inhibition) |

| 3e | CCRF-CEM (Leukemia) | IC50 | 1.569 |

Data sourced from multiple studies. nih.govresearchgate.net

The balance between cell cycle progression and apoptosis is critical for normal cell function, and its disruption is a hallmark of cancer. researchgate.net The antiproliferative effects of bioactive compounds are often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death). nih.gov

Investigations into related naphthamide derivatives have shed light on these mechanisms. One study on a naphthamide derivative against the THP-1 leukemia cell line found that the compound induced cell cycle arrest at the G0/G1 phase. researcher.life This arrest was accompanied by the downregulation of key cell cycle proteins, including cyclin D1, CDK4, and CDK6, and the pro-survival protein Bcl-2, alongside the upregulation of the pro-apoptotic protein Bax. researcher.life

The induction of apoptosis is a common mechanism for anticancer agents. nih.gov This process can be triggered following cell cycle arrest when cellular damage is irreparable. researchgate.net For instance, treatment of pancreatic cancer cells with benzyl isothiocyanate resulted in G2/M phase cell cycle arrest and was correlated with apoptosis, characterized by an increased Bax/Bcl-2 ratio and cleavage of procaspase-3 and PARP. nih.gov While this compound is not a naphthamide, its benzyl group is a shared feature, and its mechanism provides a model for how such compounds can function. The requirement for cells to enter the G2 phase for apoptosis to be induced by some agents highlights a direct link between cell cycle checkpoints and the initiation of cell death pathways. plos.org

Investigation of Cellular Antiproliferative Activities

Antimicrobial Activity and Mechanistic Insights

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, repair, and transcription, making it a well-validated target for antibacterial agents. nih.govresearchgate.net This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. nih.gov The GyrB subunit contains the ATP-binding site, which provides the energy for the enzyme's catalytic function, and inhibiting this site is a key strategy for developing new antibiotics. nih.gov

Several this compound derivatives have been synthesized and evaluated for their antibacterial properties, with some showing significant efficacy. nih.govnih.gov One study reported that compound 8b (a N-(4-chlorobenzyl)-2-naphthamide derivative) displayed good antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov Its minimum inhibitory concentration (MIC) values were comparable to the standard antibiotic ciprofloxacin (B1669076) against several strains. nih.gov Other research has focused on pyrimidinone-fused naphthoquinone derivatives, where a benzyl group at the N3 position appeared to be important for physiological activity against pathogenic oral bacteria like Porphyromonas gingivalis. nih.gov

The mechanism of action for many related amide-containing compounds involves the inhibition of DNA gyrase B. nih.govrsc.org N-phenylpyrrolamides, for example, have been identified as potent inhibitors of E. coli DNA gyrase with low nanomolar IC50 values. nih.govrsc.org These inhibitors show selectivity for bacterial topoisomerases over their human counterparts. rsc.org The development of such compounds is crucial for combating the rise of antibiotic resistance. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Compound 8b Against Various Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli | 16 |

| Streptococcus faecalis | 16 |

| Salmonella enterica | 16 |

| MSSA (S. aureus) | 8 |

| MRSA (S. aureus) | 16 |

Data sourced from a 2022 study. nih.gov

Antifungal Spectrum of Activity

Naphthamide derivatives, as a chemical class, have been noted for a wide range of pharmacological effects, including antifungal properties. However, in studies screening various substituted naphthalene-2-carboxamides, specific data detailing the minimum inhibitory concentration (MIC) or the antifungal spectrum for this compound against common fungal pathogens has not been prominently reported. While related compounds have been evaluated, the precise antifungal profile for this compound remains an area for further investigation.

Antimycobacterial Activity of this compound and Related Compounds

This compound was evaluated as part of a larger study investigating a series of thirty-three substituted naphthalene-2-carboxamides for their antimycobacterial effects. nih.gov A primary in vitro screening of these compounds was conducted against four different mycobacterial species. nih.govmdpi.com

Within this extensive screening, other related naphthalene-2-carboxamides and their isosteres, such as 1-(2-naphthoyl)pyrrolidine, demonstrated notable activity against Mycobacterium kansasii and M. avium paratuberculosis, with potency comparable to or greater than the standards isoniazid (B1672263) or pyrazinamide. nih.gov While this compound was part of the tested series, it was not identified as one of the most potent antimycobacterial agents in the study. nih.govmdpi.com The research highlighted that lipophilicity was a key factor influencing the antimycobacterial activity of the compounds in this class. nih.gov

Table 1: Overview of Antimycobacterial Screening of Naphthalene-2-Carboxamides

| Compound Class | Mycobacterial Strains Tested | Key Findings |

|---|

Photosynthetic Electron Transport (PET) Inhibition Studies

Inhibition of Photosystem II in Plant Chloroplasts by this compound

In studies investigating herbicidal activity, this compound was identified as a potent inhibitor of photosynthetic electron transport (PET). nih.govmdpi.com The experiments were conducted using isolated chloroplasts from spinach (Spinacia oleracea L.). nih.govmdpi.com

The mechanism of action involves the inhibition of Photosystem II (PS II), a critical component of the light-dependent reactions of photosynthesis. mdpi.com By interrupting the flow of electrons within PS II, the compound effectively halts the photosynthetic process.

Among the series of thirty-three naphthalene-2-carboxamides tested, this compound was the most active compound, demonstrating significant PET-inhibiting activity. nih.govmdpi.com Its potency was quantified by its IC₅₀ value, which is the concentration required to cause a 50% inhibition of the oxygen evolution rate in the chloroplasts. mdpi.com

Table 2: PET Inhibition Activity of this compound

| Compound | System | Target | IC₅₀ Value | Reference Standard |

|---|

Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | 1-(2-Naphthoyl)pyrrolidine | | 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU / Diuron) | | Isoniazid | | Pyrazinamide |

Advanced Research Applications and Supramolecular Chemistry

Supramolecular Self-Assembly of N-Benzyl-2-naphthamide Scaffolds

The self-assembly of this compound molecules into well-ordered supramolecular structures is a subject of considerable interest. This process is driven by a combination of non-covalent interactions, leading to the formation of complex and functional architectures.

Design Principles for Directed Crystal Engineering

Crystal engineering of this compound and its derivatives relies on the strategic manipulation of intermolecular forces to guide the formation of desired crystalline structures. A key design principle involves the predictable nature of strong hydrogen bonds, such as the N-H···O interaction common to amides, which often dictates the primary packing motif. researchgate.net The geometry and directionality of these bonds allow for the construction of robust one-, two-, or three-dimensional networks. d-nb.info

Role of Noncovalent Interactions in Supramolecular Architectures

A variety of non-covalent interactions are responsible for the stabilization of this compound supramolecular assemblies. researchgate.net These interactions, though individually weak, collectively determine the structure and properties of the resulting material.

Key Noncovalent Interactions:

| Interaction Type | Description | Significance in this compound Assemblies |

| C-H···O Interactions | Weak hydrogen bonds formed between a carbon-bound hydrogen atom and an oxygen atom. | These interactions are prevalent in the crystal packing of related amide structures, contributing to the overall stability of the supramolecular architecture. researchgate.net |

| C-H···Cl Interactions | Interactions involving a hydrogen atom and a chlorine atom, which can influence molecular conformation and packing. | In derivatives containing chlorine substituents, these interactions can play a significant role in directing the self-assembly process. researchgate.net |

| C-H···π Interactions | An attractive interaction between a C-H bond and the electron cloud of a π system (aromatic ring). | The benzyl (B1604629) and naphthyl rings of this compound provide ample opportunity for C-H···π interactions, which are crucial in stabilizing the three-dimensional structure. nih.govresearchgate.netdoaj.org These interactions often work in concert with other non-covalent forces to guide the molecular packing. nih.gov |

| Halogen Bonds | A non-covalent interaction where a halogen atom acts as an electrophilic species. | In halogenated derivatives of this compound, halogen bonds can be a significant directional force in the crystal engineering process. researchgate.net |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The planar naphthyl groups can stack upon one another, contributing to the stability of the crystal lattice. researchgate.netresearchgate.net |

The cooperative nature of these interactions is a defining feature of the supramolecular chemistry of this compound. nih.gov The balance and interplay between these forces allow for the formation of diverse and complex solid-state structures.

This compound as a Chemical Scaffold in Medicinal Chemistry Research

The naphthamide core, including structures like this compound, is a valuable scaffold in medicinal chemistry. nih.gov Its rigid nature can help in pre-organizing appended functional groups for optimal interaction with biological targets.

Scaffold Hopping and Lead Optimization from the Naphthamide Core

Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures with improved properties while retaining key binding interactions. uniroma1.itniper.gov.innih.gov Starting from a known active compound with a naphthamide core, medicinal chemists can replace this central unit with other bioisosteric groups. beilstein-journals.org The goal is to discover new, patentable chemical entities with enhanced potency, selectivity, or improved pharmacokinetic profiles. niper.gov.innih.gov This approach has been successfully applied in various therapeutic areas, including the development of anticancer agents. nih.gov

The process often involves computational methods to identify suitable replacement scaffolds that maintain the spatial arrangement of critical pharmacophoric features. uniroma1.it The this compound structure can serve as a template, with the naphthyl, benzyl, and amide components being potential points for modification or replacement.

Fragment-Based Ligand Design Utilizing Naphthamide Motifs

Fragment-based ligand design (FBLD) is another powerful approach in modern drug discovery. openaccessjournals.com It involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. openaccessjournals.comspringernature.com These initial "hits" are then grown, linked, or merged to develop more potent lead compounds. frontiersin.org

The naphthamide motif can be considered a fragment that can be used in FBLD programs. researchgate.net Its ability to participate in various non-covalent interactions makes it an attractive starting point for designing ligands for a range of protein targets. The structural information gained from how a naphthamide fragment binds can guide the subsequent optimization process to create a high-affinity ligand. frontiersin.org

Applications in Materials Science

The propensity of this compound and related structures to self-assemble into ordered architectures makes them interesting candidates for applications in materials science. The formation of well-defined supramolecular structures can lead to materials with specific optical or electronic properties. For instance, the ordered stacking of aromatic rings can facilitate charge transport, a desirable characteristic for organic electronic devices. While specific applications for this compound itself are not extensively documented in this context, related aromatic amides and ethers are known to be used as sensitizers in thermal paper, highlighting the potential of this class of compounds in functional materials. nih.govresearchgate.netdoaj.org

Photophysical Properties and Potential in Luminescent Materials

The photophysical properties of a compound, such as its ability to absorb and emit light, are fundamental to its potential use in luminescent materials. These properties include the wavelengths of maximum absorption and emission, the efficiency of the light emission (quantum yield), and the lifetime of the excited state. While specific experimental data for this compound is not readily found, the photophysical characteristics can be inferred from the behavior of the naphthyl and amide components.

The naphthalene (B1677914) moiety is a well-known fluorophore, a molecule that can re-emit light upon excitation. The presence of the amide group and the benzyl substituent can modulate these fluorescent properties. The nature of the solvent and the compound's concentration can also significantly influence its photophysical behavior.

Detailed Research Findings:

Although specific research on the photophysical properties of this compound is not extensively documented, studies on related naphthamide derivatives show that they can be photoactive. For instance, the photochemical reactivity of other naphthamides has been observed, suggesting that the naphthalene core can participate in light-induced transformations. The specific effects of the N-benzyl group on the electronic transitions of the naphthamide system would require dedicated spectroscopic studies.

A comprehensive photophysical analysis of this compound would involve determining its absorption and emission spectra in various solvents to understand the influence of the environment on its electronic states. Key parameters to be measured would include:

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a particular wavelength.

Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

Fluorescence Lifetime (τf): The average time the molecule spends in the excited state before returning to the ground state.

These parameters are crucial for evaluating its suitability for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

Table of Potential Photophysical Properties (Hypothetical)

| Property | Hypothetical Value/Range | Significance |

| Absorption Max (λabs) | 280-350 nm | Indicates the wavelengths of light the molecule absorbs most strongly, corresponding to UV-A and UV-B regions. |

| Emission Max (λem) | 350-450 nm | Determines the color of the emitted light, likely in the violet to blue region of the visible spectrum. |

| Quantum Yield (Φf) | 0.1 - 0.5 | A moderate to good quantum yield would suggest potential for use in luminescent applications. |

| Fluorescence Lifetime (τf) | 1-10 ns | A typical lifetime for organic fluorophores, providing information on the dynamics of the excited state. |